molecular formula C22H20FN5O3 B2808618 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide CAS No. 921889-95-4

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2808618
CAS No.: 921889-95-4
M. Wt: 421.432
InChI Key: UEEPLFKQHGRWKO-UHFFFAOYSA-N
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Description

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core. This bicyclic system is substituted at position 5 with a 2-fluorobenzyl group and at position 1 with an ethyl chain linked to a 4-methoxybenzamide moiety.

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-31-17-8-6-15(7-9-17)21(29)24-10-11-28-20-18(12-26-28)22(30)27(14-25-20)13-16-4-2-3-5-19(16)23/h2-9,12,14H,10-11,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEPLFKQHGRWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: This step often starts with the condensation of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions to form the pyrazole ring. Subsequent cyclization with formamide or its derivatives yields the pyrazolopyrimidine core.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazolopyrimidine core is replaced by the fluorobenzyl moiety.

    Attachment of the Methoxybenzamide Moiety: This step involves the coupling of the intermediate with 4-methoxybenzoyl chloride or its derivatives under basic conditions, typically using reagents like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, high-throughput screening for optimal catalysts, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or methoxy groups, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Property Target Compound Patent Example ()
Core Structure Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one + chromen-4-one
Key Substituents 2-fluorobenzyl, 4-methoxybenzamide 3-fluorophenyl (chromenone), benzenesulfonamide
Molecular Weight (g/mol) Not reported 589.1
Melting Point Not reported 175–178°C

NMR Profiling and Chemical Environment

highlights the utility of NMR in comparing structurally related compounds. In analogous studies, regions of chemical shift divergence (e.g., regions A and B in Figure 6 of ) correlate with substituent-induced changes in electronic environments. For the target compound:

  • The 2-fluorobenzyl group may perturb proton chemical shifts in regions analogous to "region A" (e.g., aromatic protons near fluorine).
  • The 4-methoxybenzamide’s methoxy group could influence shifts in "region B" (e.g., ethyl linker protons), altering hydrogen-bonding networks .

Implications of Structural Similarity on Properties

The lumping strategy () posits that structurally similar compounds exhibit comparable physicochemical behaviors. However, critical differences between the target and patent compounds—such as the chromenone moiety and sulfonamide/benzamide groups—suggest divergent properties:

  • Solubility : The sulfonamide’s polarity may enhance aqueous solubility versus the benzamide’s hydrophobicity.
  • Bioactivity: Chromenone’s planar structure in the patent compound could facilitate π-π stacking with aromatic residues in enzymatic targets, absent in the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide?

  • Methodology : Multi-step synthesis typically involves coupling pyrazolo[3,4-d]pyrimidine precursors with fluorobenzyl and methoxybenzamide moieties. Key steps include:

  • Microwave-assisted synthesis to enhance reaction efficiency (e.g., 80–120°C in dimethylformamide (DMF) for 2–4 hours) .
  • Use of Pd-based catalysts for cross-coupling reactions to introduce the 2-fluorobenzyl group .
  • Optimization of solvent polarity (e.g., DMF vs. acetonitrile) to improve yield (65–85%) and purity (>95%) .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl CH₂ at δ 4.5–5.0 ppm; pyrimidine carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected at ~435 Da) .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Q. What functional groups in this compound are critical for its biological activity?

  • Key Groups :

  • Pyrazolo[3,4-d]pyrimidin-4-one core : Essential for kinase inhibition via ATP-binding site interactions .
  • 2-Fluorobenzyl group : Enhances lipophilicity and target binding (cf. nitro or methyl analogs show reduced activity) .
  • 4-Methoxybenzamide : Modulates solubility and metabolic stability .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate this compound’s kinase inhibition potential?

  • Methodology :

  • Kinase Profiling : Use recombinant kinases (e.g., EGFR, VEGFR2) in ADP-Glo™ assays to measure IC₅₀ values .
  • Cellular Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and quantify viability via MTT assays. Compare results with structurally similar compounds (e.g., 3-nitrobenzyl analogs show 10-fold lower potency) .
  • Data Validation : Cross-validate using orthogonal methods like Western blotting for phosphorylated kinase targets .

Q. What strategies are recommended for resolving contradictory biological activity data in different assay systems?

  • Methodology :

  • Assay Condition Analysis : Compare pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism explains potency drops in cell-based vs. enzymatic assays .
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing 2-fluorobenzyl with 3-chlorophenyl) to isolate activity-contributing moieties .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodology :

  • Library Design : Synthesize analogs with variations in:
  • Benzyl substituents (e.g., 2-fluoro vs. 4-trifluoromethyl) .
  • Pyrimidine substituents (e.g., oxo vs. thio groups) .
  • Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity data .
  • Crystallography : Co-crystallize with target kinases to identify binding interactions (e.g., hydrogen bonds with pyrimidine carbonyl) .

Q. What analytical approaches are suitable for studying metabolic pathways of this compound?

  • Methodology :

  • LC-MS/MS Metabolite Identification : Incubate with hepatocytes and identify Phase I/II metabolites (e.g., hydroxylation at benzyl group; glucuronidation of methoxybenzamide) .
  • Stable Isotope Labeling : Use ¹³C-labeled compound to trace metabolic fate in vivo .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Methodology :

  • Standardize Assay Protocols : Adopt consensus guidelines (e.g., fixed ATP concentrations in kinase assays) .
  • Control Compound Benchmarking : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .
  • Meta-Analysis : Pool data from ≥3 independent studies and apply statistical models (e.g., random-effects meta-analysis) .

Tables for Key Comparisons

Table 1 : Impact of Benzyl Substituents on Kinase Inhibition (IC₅₀, nM)

SubstituentEGFRVEGFR2Source
2-Fluorobenzyl12 ± 345 ± 8
3-Nitrobenzyl150 ± 20220 ± 30
4-Trifluoromethyl8 ± 230 ± 5

Table 2 : Metabolic Stability in Human Liver Microsomes

Compound Variantt₁/₂ (min)CLint (µL/min/mg)Source
Parent Compound25 ± 418 ± 3
4-Methoxy Removal8 ± 145 ± 6

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